Gram-Negative Antibacterial Potency: Esculentin-2P vs. Esculentin-2PLa vs. Brevinin-2PRa (Cross-Study MIC Comparison)
Against Escherichia coli, Esculentin-2P (Rana pipiens) exhibits a minimum inhibitory concentration (MIC) of 10 μM . This is 10-fold weaker than the closely related paralog Esculentin-2PLa (Rana palustris), which achieves an MIC of 1 μM against the same target species . Brevinin-2PRa, a frog skin AMP from a different structural family (Brevinin-2), shows intermediate potency with an MIC of 6 μM against E. coli ATCC 25922 . These quantitative differences highlight that within the esculentin-2 subfamily, relatively modest sequence divergence yields order-of-magnitude potency shifts, precluding reliable cross-peptide extrapolation.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Escherichia coli |
|---|---|
| Target Compound Data | Esculentin-2P MIC = 10 μM (E. coli, strain not specified for this datapoint) |
| Comparator Or Baseline | Esculentin-2PLa MIC = 1 μM (E. coli) ; Brevinin-2PRa MIC = 6 μM (E. coli ATCC 25922) |
| Quantified Difference | Esculentin-2PLa is 10-fold more potent than Esculentin-2P; Brevinin-2PRa shows 1.7-fold greater potency |
| Conditions | Standard broth microdilution; exact reference strains may vary between studies (see sources for strain details) |
Why This Matters
A 10-fold difference in MIC against the most commonly used Gram-negative model organism directly impacts the peptide concentration required for bactericidal assays and influences cost-per-experiment calculations for procurement.
- [1] DRAMP Database. DRAMP01517 – Esculentin-2P; citing PMID: 10651828 (Goraya et al., Eur J Biochem, 2000). View Source
- [2] DRAMP Database. DRAMP01456 – Esculentin-2PLa; citing PMID: 11087945 (Basir YJ et al., Biochim Biophys Acta, 2000). View Source
- [3] CAMP Database. CAMPSQ2827 – Brevinin-2PRa; citing PMID: 15003829 (Conlon JM et al., Regul Pept, 2004). View Source
